4-(Oxan-4-YL)benzaldehyde
Description
4-(Oxan-4-YL)benzaldehyde is a synthetic organic compound characterized by a benzaldehyde core substituted at the para position with a tetrahydropyran-4-yl (oxan-4-yl) group. Its molecular formula is C₁₂H₁₄O₂, with a calculated molecular weight of 190.24 g/mol. The tetrahydropyran moiety introduces a six-membered cyclic ether, conferring moderate lipophilicity and structural rigidity compared to aliphatic or polar substituents. This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials .
Properties
IUPAC Name |
4-(oxan-4-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBWACNUZFFPOKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276024-97-5 | |
| Record name | 4-(oxan-4-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxan-4-YL)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with oxane derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Oxan-4-YL)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: 4-(Oxan-4-YL)benzoic acid
Reduction: 4-(Oxan-4-YL)benzyl alcohol
Substitution: Various substituted derivatives depending on the specific reaction conditions
Scientific Research Applications
Chemical Applications
Synthesis Intermediate
- Role : 4-(Oxan-4-YL)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized to create various derivatives through reactions such as oxidation, reduction, and electrophilic aromatic substitution.
- Reactions :
- Oxidation : Converts the aldehyde group to a carboxylic acid.
- Reduction : Reduces the aldehyde to an alcohol.
- Substitution : Engages in electrophilic aromatic substitution to yield substituted benzene derivatives.
Table 1: Summary of Chemical Reactions Involving this compound
| Reaction Type | Product | Reaction Conditions |
|---|---|---|
| Oxidation | 3-(Oxan-4-yl)benzoic acid | Potassium permanganate in acidic medium |
| Reduction | 3-(Oxan-4-yl)benzyl alcohol | Sodium borohydride in ethanol |
| Substitution | Various substituted derivatives | Electrophilic reagents (e.g., Br₂) |
Biological Applications
Potential Antimicrobial and Anticancer Properties
- Research Focus : Studies have indicated that compounds similar to this compound exhibit antimicrobial and anticancer activities. Ongoing research aims to explore these properties further.
- Mechanism of Action : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.
Medical Applications
Precursor for Pharmaceutical Compounds
- Therapeutic Potential : There is growing interest in using this compound as a precursor for synthesizing pharmaceutical compounds. Its unique structure may lead to the development of new drugs targeting specific diseases.
Industrial Applications
Specialty Chemicals Production
- Usage in Industry : The compound finds application in producing specialty chemicals and as a reagent in various industrial processes. Its versatility allows it to be used in diverse applications ranging from materials science to pharmaceuticals.
Case Studies
-
Antimicrobial Activity Study
- A recent study investigated the antimicrobial properties of derivatives of this compound. The findings indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Pharmaceutical Development
Mechanism of Action
The mechanism of action of 4-(Oxan-4-YL)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxane ring may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The para-substituted benzaldehyde derivatives vary significantly in their substituent groups, influencing their reactivity and applications. Below is a structural comparison:
Physicochemical Properties
- Lipophilicity : The tetrahydropyran group confers moderate lipophilicity, intermediate between 4-hydroxybenzaldehyde (hydrophilic) and 4-(octyloxy)benzaldehyde (highly lipophilic). This balance may improve membrane permeability in drug design.
- Stability : The cyclic ether structure likely enhances thermal and oxidative stability compared to aliphatic ethers or brominated analogs.
Research Findings and Gaps
- Biological Activity: No direct data on this compound’s bioactivity are available. In contrast, 4-hydroxybenzaldehyde exhibits antimicrobial and anti-inflammatory properties .
- Synthetic Studies : Evidence highlights its role in forming Schiff bases for heterocyclic synthesis, but detailed kinetic or mechanistic studies are lacking .
- Data Limitations : Melting/boiling points, solubility, and toxicity data for this compound are absent in the reviewed literature, necessitating further experimental characterization.
Biological Activity
4-(Oxan-4-YL)benzaldehyde, also known by its chemical structure as a substituted benzaldehyde, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is characterized by the presence of an oxane ring, which may contribute to its unique biological activities. This article reviews the current understanding of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 1276024-97-5
- Molecular Formula : C10H10O2
- Molecular Weight : 166.19 g/mol
The structure features a benzaldehyde moiety attached to a tetrahydrofuran ring (oxane), which may influence its solubility and reactivity in biological systems.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected strains were as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15.63 |
| Staphylococcus aureus | 31.25 |
| Pseudomonas aeruginosa | 62.50 |
These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, this compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
The biological activity of this compound is hypothesized to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to apoptosis.
- Receptor Interaction : Preliminary docking studies suggest potential interactions with specific receptors involved in cell signaling pathways associated with growth and apoptosis .
Case Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. The study utilized disc diffusion methods alongside MIC determination, revealing that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with traditional antibiotics .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability, supporting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
